molecular formula C18H23Cl2N3O2 B2541145 1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034529-05-8

1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide

Cat. No.: B2541145
CAS No.: 2034529-05-8
M. Wt: 384.3
InChI Key: OHRSVJCCPMZYJF-UHFFFAOYSA-N
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Description

1-(1-(3-(2,4-Dichlorophenyl)propanoyl)azetidin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H23Cl2N3O2 and its molecular weight is 384.3. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Nootropic Agents

The synthesis and pharmacological activity of compounds involving azetidinone structures, including derivatives similar to the queried compound, have been explored for their potential as antidepressant and nootropic agents. Specifically, research has demonstrated that azetidinone derivatives exhibit significant antidepressant activity and nootropic effects in a dose-dependent manner, highlighting the potential of the azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Thomas et al., 2016).

Drug Discovery and Lead Optimization

Azetidine-based isosteres, including structures related to the queried compound, have been designed and synthesized as advanced building blocks for drug discovery. These compounds exhibit increased conformational flexibility compared to parent heterocycles, suggesting their utility in lead optimization programs for the development of new pharmaceuticals (Feskov et al., 2019).

Neurokinin-2 (NK2) Receptor Antagonists

Research on 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones has shown that incorporating azetidinyl groups can lead to compounds with potent antagonistic activity against the NK2 receptor. These findings indicate the potential for developing new treatments for conditions mediated by the NK2 receptor (Mackenzie et al., 2002).

Antibacterial Agents

The design and synthesis of compounds containing azetidinyl groups have demonstrated significant antibacterial activity. This suggests that the structural framework of the queried compound could be explored further for the development of novel antibacterial agents, potentially addressing the growing concern of antibiotic resistance (Fujita et al., 1998).

Cannabinoid Receptor Antagonists

The molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlight the potential of structurally similar compounds as antagonists for cannabinoid receptors. This opens avenues for the development of therapeutic agents targeting cannabinoid-mediated physiological processes (Shim et al., 2002).

Properties

IUPAC Name

1-[1-[3-(2,4-dichlorophenyl)propanoyl]azetidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2N3O2/c19-14-3-1-12(16(20)9-14)2-4-17(24)23-10-15(11-23)22-7-5-13(6-8-22)18(21)25/h1,3,9,13,15H,2,4-8,10-11H2,(H2,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRSVJCCPMZYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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